molecular formula C19H17NO3 B5555636 methyl 1-(3-phenylpropanoyl)-1H-indole-3-carboxylate

methyl 1-(3-phenylpropanoyl)-1H-indole-3-carboxylate

Cat. No.: B5555636
M. Wt: 307.3 g/mol
InChI Key: JBHDEOOQKCSUPN-UHFFFAOYSA-N
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Description

Methyl 1-(3-phenylpropanoyl)-1H-indole-3-carboxylate is a useful research compound. Its molecular formula is C19H17NO3 and its molecular weight is 307.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 307.12084340 g/mol and the complexity rating of the compound is 430. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Metal Complexes with Anti-inflammatory Drugs

Research has explored complexes of metal ions like Zn(II), Cd(II), and Pt(II) with anti-inflammatory drugs, including indole derivatives. These complexes have shown higher antibacterial and growth inhibitory activity compared to their parent ligands, suggesting potential applications in developing new therapeutic agents with enhanced biological activities (Dendrinou-Samara et al., 1998).

Lewis Acid-Catalyzed Ring-Opening Reactions

The Lewis acid-catalyzed ring-opening of methyl 1-nitrocyclopropanecarboxylates with amine nucleophiles has been applied in enantioselective synthesis. This methodology preserves enantiomeric purity and has been used to synthesize dual serotonin/norepinephrine reuptake inhibitors, showcasing its utility in creating complex molecular architectures relevant to drug discovery (Lifchits & Charette, 2008).

Cross-Coupling of Remote meta-C–H Bonds

The development of meta-C–H arylation and methylation techniques for 3-phenylpropanoic acid and phenolic derivatives via a U-shaped template demonstrates a strategic approach for functionalizing molecules in positions that are traditionally challenging to access. This has implications for the synthesis of complex organic molecules with potential pharmaceutical applications (Wan et al., 2013).

Conformationally Constrained Tryptophan Derivatives

The synthesis of conformationally constrained tryptophan derivatives for use in peptide/peptoid conformation elucidation studies reflects the compound's role in probing the structure-function relationships of biologically active peptides. These derivatives have applications in designing peptide-based therapeutics by facilitating a deeper understanding of their conformational dynamics (Horwell et al., 1994).

Alkoxycarbonylation and Carbamoylation of Indoles

The carbonylation of indoles under CO2 pressure demonstrates a method for synthesizing indole-3-carboxylic acids, ethyl indole-3-carboxylates, and N-naphthalen-1-ylindole-3-carboxamides. This method has potential applications in organic synthesis, offering a green chemistry approach to constructing indole-based compounds with relevance in drug design and material science (Nemoto et al., 2016).

Novel Synthesis Methods

The development of efficient methods for synthesizing 1-methyl-1H-indole-3-carboxylates via cross-dehydrogenative coupling showcases innovative approaches to constructing indole derivatives. Such methodologies expand the toolbox for synthetic organic chemistry, facilitating the creation of molecules with potential therapeutic value (Akbari & Faryabi, 2022).

Properties

IUPAC Name

methyl 1-(3-phenylpropanoyl)indole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO3/c1-23-19(22)16-13-20(17-10-6-5-9-15(16)17)18(21)12-11-14-7-3-2-4-8-14/h2-10,13H,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBHDEOOQKCSUPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN(C2=CC=CC=C21)C(=O)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.